
4'-Methyl-4-hydroxyethyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol typically involves the reaction of 4’-methyl-2,2’-bipyridine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for further substitution reactions.
Major Products
Oxidation: 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanal or 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanoic acid.
Reduction: Dihydro derivatives of the bipyridine ring.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug design and development, particularly in the field of metallodrugs.
Mecanismo De Acción
The mechanism of action of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as electron transfer, oxidation-reduction, and substrate activation .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the ethyl alcohol group.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure with an additional methyl group, affecting its steric and electronic properties.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups, making it more hydrophilic and suitable for different applications.
Uniqueness
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol is unique due to the presence of the ethyl alcohol group, which can participate in hydrogen bonding and other interactions, potentially enhancing its solubility and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C13H14N2O/c1-10-2-5-14-12(8-10)13-9-11(4-7-16)3-6-15-13/h2-3,5-6,8-9,16H,4,7H2,1H3 |
Clave InChI |
JFTJVLDXWHQBFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


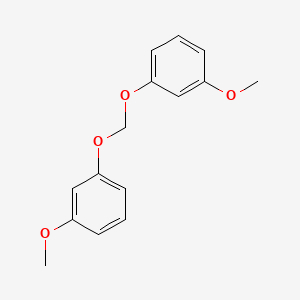
![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)
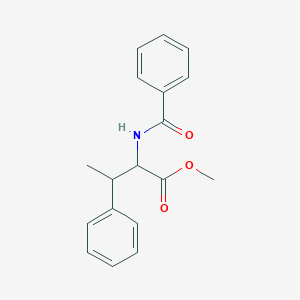
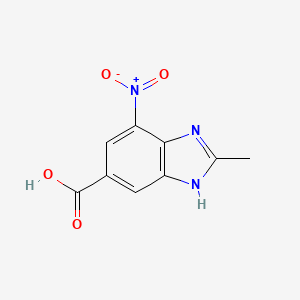
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
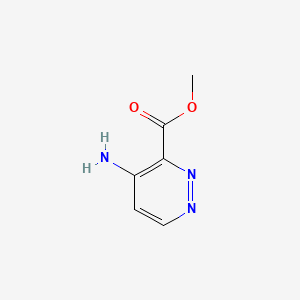
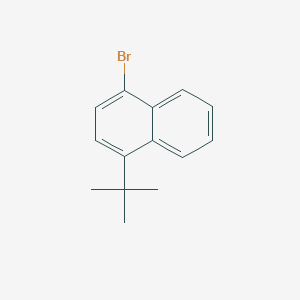
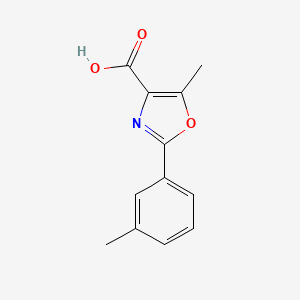

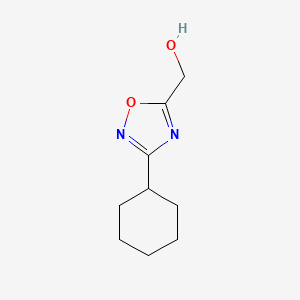
![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
